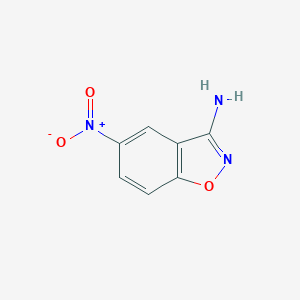

3-Amino-5-nitro-1,2-benzisoxazole

説明

3-Amino-5-nitro-1,2-benzisoxazole is a heterocyclic compound with the molecular formula C7H5N3O3. It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-nitro-1,2-benzisoxazole typically involves the nitration of 3-amino-1,2-benzisoxazole. One common method includes the reaction of 3-amino-1,2-benzisoxazole with a nitrating agent such as nitric acid in the presence of sulfuric acid . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the benzisoxazole ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound .

化学反応の分析

Types of Reactions

3-Amino-5-nitro-1,2-benzisoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Substituted benzisoxazole derivatives.

科学的研究の応用

Chemistry

In the field of chemistry, 3-amino-5-nitro-1,2-benzisoxazole serves as a building block for synthesizing more complex organic compounds. Researchers utilize this compound to develop new materials and pharmaceuticals by modifying its structure to enhance specific properties or activities. Its ability to engage in non-covalent interactions such as π-π stacking makes it an attractive candidate for various chemical applications .

Biology

The compound exhibits significant anti-microbial properties , showing effectiveness against various bacterial and fungal strains. Studies have demonstrated its potential as an anti-inflammatory agent and its ability to inhibit cancer cell proliferation. Research into its mechanism of action reveals that it may interact with multiple biochemical pathways, contributing to its diverse biological effects .

Table 1: Biological Activities of this compound

| Activity Type | Specific Effects |

|---|---|

| Anti-microbial | Effective against bacteria and fungi |

| Anti-inflammatory | Reduces inflammation markers |

| Anti-cancer | Inhibits proliferation of cancer cells |

| Antioxidant | Scavenges free radicals |

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has shown promise in the treatment of conditions related to protein misfolding diseases such as Alzheimer's and Parkinson's disease. The compound's derivatives are being studied for their ability to modulate protein aggregation processes, which are critical in these diseases .

Case Study: Protein Misfolding Diseases

A study evaluated the efficacy of this compound derivatives in reducing protein aggregation associated with neurodegenerative diseases. The results indicated that certain derivatives significantly inhibited fibril formation in model systems, suggesting their potential as therapeutic agents against these diseases .

Industry

In industrial applications, this compound is used as an intermediate in the production of dyes and other industrial chemicals. Its unique chemical structure allows it to be incorporated into various formulations, enhancing the properties of the final products. Additionally, it is explored for its potential use in developing agrochemicals due to its biological activity against pests and pathogens .

作用機序

The mechanism of action of 3-Amino-5-nitro-1,2-benzisoxazole involves its interaction with specific molecular targets and pathways:

Anti-cancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces inflammation by modulating the NF-κB pathway.

Anti-microbial Activity: The compound disrupts bacterial cell wall synthesis and inhibits microbial growth.

類似化合物との比較

Similar Compounds

3-Amino-5-nitrobenzoisothiazole: Similar structure but contains a sulfur atom in the ring.

3,5-Dinitro-1,2-benzisoxazole: Contains an additional nitro group at the 3-position.

3-Amino-5-nitro-1,2,4-triazole: Contains a triazole ring instead of a benzisoxazole ring.

Uniqueness

3-Amino-5-nitro-1,2-benzisoxazole is unique due to its specific substitution pattern and the presence of both amino and nitro groups on the benzisoxazole ring. This unique structure contributes to its diverse biological activities and makes it a valuable compound in medicinal chemistry.

生物活性

3-Amino-5-nitro-1,2-benzisoxazole is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, applications in various fields, and summarizes relevant research findings, including case studies and data tables.

Target and Mode of Action

This compound belongs to the benzoxazole family, characterized by a heterocyclic aromatic structure. This compound's planar benzene ring facilitates interactions with biological targets through π-π stacking or π-cation interactions. The oxazole moiety contributes to its ability to form hydrogen bonds, allowing it to engage in various non-covalent interactions with biomolecules.

Biochemical Pathways

Research indicates that benzoxazole derivatives, including this compound, can influence multiple biochemical pathways. These compounds exhibit activities such as:

- Antimicrobial : Inhibiting bacterial and fungal growth.

- Antitumor : Affecting cancer cell proliferation.

- Anti-inflammatory : Reducing inflammation in various models.

- Antioxidant : Scavenging free radicals and protecting cells from oxidative stress .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial efficacy against a range of pathogens. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, a study reported minimum inhibitory concentrations (MIC) ranging from 6 to 19 μg/mL against various microbial strains .

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Candida albicans | 10 |

| Klebsiella pneumoniae | 8 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression.

A notable study found that the compound reduced cell viability in breast cancer cells by approximately 70% at a concentration of 50 µM after 48 hours of exposure .

Case Studies and Research Findings

- Antimicrobial Efficacy : A series of benzisoxazole derivatives were synthesized and tested for their antimicrobial properties. The study showed that modifications on the benzene ring significantly influenced the activity, with electron-withdrawing groups enhancing potency .

- Antitumor Activity : In vitro studies demonstrated that this compound inhibited the growth of several cancer cell lines. The compound was found to induce apoptosis through mitochondrial pathways, leading to increased caspase activity .

- Anti-inflammatory Effects : In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers and symptoms associated with conditions like arthritis .

特性

IUPAC Name |

5-nitro-1,2-benzoxazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c8-7-5-3-4(10(11)12)1-2-6(5)13-9-7/h1-3H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQGBLRPXXDRBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443350 | |

| Record name | 3-Amino-5-nitro-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89793-82-8 | |

| Record name | 3-Amino-5-nitro-1,2-benzisoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。